

"Chemical structure and properties of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone"

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Compound of Interest

Compound Name: 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

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An In-depth Technical Guide to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of the flavanone **5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone**. While specific experimental data for this compound is limited in current scientific literature, this guide synthesizes available information and draws comparisons with structurally similar flavonoids to offer insights for research and drug development. The guide covers the compound's chemical identity, physicochemical properties, and potential therapeutic applications, including its antioxidant, anti-inflammatory, and anticancer activities. Furthermore, it outlines general experimental protocols for the isolation, synthesis, and analysis of flavanones, which can be adapted for this specific molecule.

Chemical Structure and Identity

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its structure is characterized by a C6-C3-C6 backbone,

consisting of two aromatic rings (A and B) linked by a three-carbon heterocyclic ring (C). As a flavanone, the C ring is saturated at the C2-C3 position.

Chemical Structure:

(Note: A 2D chemical structure diagram would be ideally placed here. Due to current limitations, a simplified representation is provided.)

IUPAC Name: 2-(3-hydroxy-4,5-dimethoxyphenyl)-5,7-dihydroxy-6-methoxy-2,3-dihydrochromen-4-one

Molecular Formula: $C_{18}H_{18}O_8$

PubChem CID: 10713651

Physicochemical Properties

Quantitative experimental data for **5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone** is not extensively available. The following table summarizes computed data and information for structurally related compounds.

Property	Value	Source
Molecular Weight	378.33 g/mol	Computed
Monoisotopic Mass	378.095067 Da	Computed
Melting Point	Not available	-
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in water.	Inferred from similar flavonoids
Appearance	Likely a crystalline or amorphous powder.	Inferred from similar flavonoids
¹ H-NMR Spectral Data	Not available for this specific compound.	-
¹³ C-NMR Spectral Data	Not available for this specific compound.	-
Mass Spectrometry	Not available for this specific compound.	-

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of **5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone** is scarce, the activities of structurally similar flavonoids suggest potential therapeutic applications.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. The hydroxyl groups on the aromatic rings are key to this activity.

Anti-inflammatory Activity

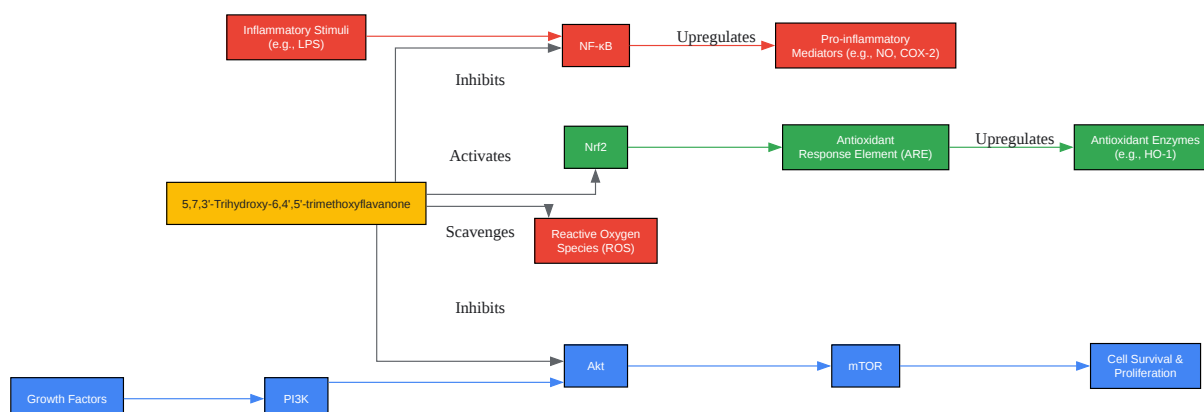
Many flavonoids exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved through the modulation of signaling pathways like the nuclear factor-kappa B (NF- κ B) pathway.

Anticancer Activity

Several flavonoids have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. The Akt/mTOR signaling pathway, which is crucial for cell survival and growth, is a common target for flavonoids.

Potential Signaling Pathway Involvement

Based on the activities of related flavonoids, **5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone** may modulate key cellular signaling pathways.



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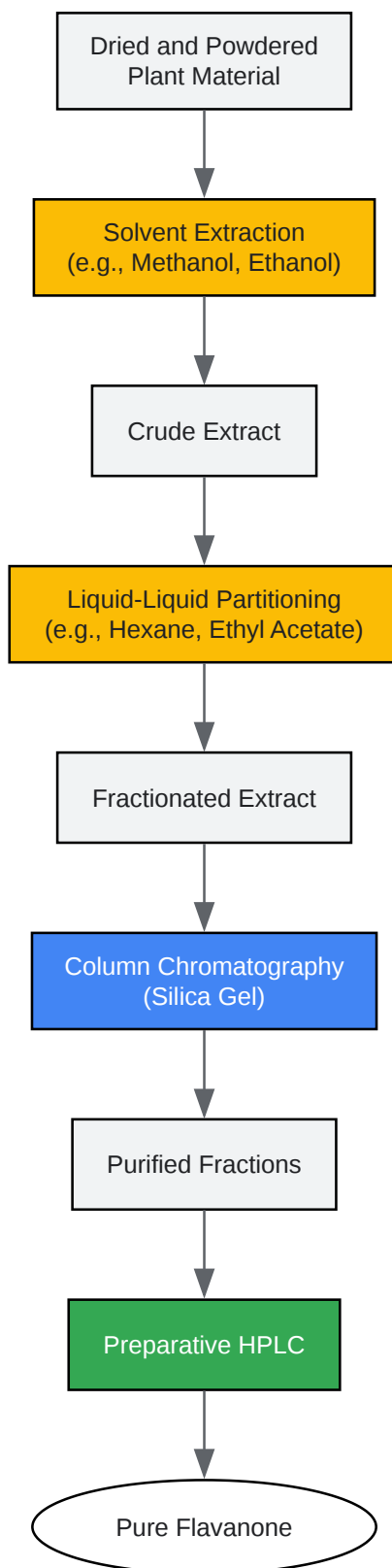
Potential signaling pathways modulated by the flavanone.

Experimental Protocols

The following are generalized protocols for the isolation, synthesis, and analysis of flavanones. These may serve as a starting point and would require optimization for **5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone**.

Isolation from Natural Sources

Flavonoids are typically isolated from plant material through a series of extraction and chromatographic steps.



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A general workflow for the isolation of flavanones.

Methodology:

- **Extraction:** The dried and powdered plant material is extracted with a suitable organic solvent (e.g., methanol or ethanol) at room temperature.
- **Partitioning:** The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their polarity.
- **Column Chromatography:** The fraction of interest is further purified using column chromatography on silica gel, eluting with a gradient of solvents.
- **Preparative HPLC:** Final purification is achieved using preparative high-performance liquid chromatography (HPLC) to yield the pure flavanone.

Chemical Synthesis

The synthesis of flavanones can be achieved through the cyclization of chalcones.

Methodology:

- **Chalcone Synthesis:** A substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., KOH) to form a chalcone intermediate (Claisen-Schmidt condensation).
- **Flavanone Cyclization:** The purified chalcone is then treated with an acid or base to induce intramolecular cyclization to the flavanone.

Analytical Methods

The identification and quantification of the flavanone can be performed using various analytical techniques.

Methodology:

- **High-Performance Liquid Chromatography (HPLC):** HPLC with a UV or mass spectrometry (MS) detector is the most common method for the analysis of flavonoids. A C18 column is typically used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid) and an organic solvent like acetonitrile or methanol.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR are essential for the structural elucidation of the isolated compound.
- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Conclusion

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a flavonoid with potential for further investigation in the fields of pharmacology and drug development. While specific experimental data on its properties and biological activities are currently limited, this guide provides a framework for future research based on the known characteristics of structurally related compounds. Further studies are warranted to isolate or synthesize this compound in sufficient quantities for detailed biological evaluation and to elucidate its precise mechanisms of action.

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